Methyl 2-butoxyacetate
Description
Methyl 2-butoxyacetate (hypothetical structure: CH₃COOCH₂CH₂CH₂CH₃) is an ester derivative of acetic acid, where the hydroxyl group is replaced by a butoxy (-OCH₂CH₂CH₂CH₃) moiety. While direct data on this compound is unavailable in the provided evidence, its properties can be inferred from structurally analogous esters. Esters with alkoxy substituents, such as methoxy, hydroxy, or aromatic groups, are widely used in pharmaceuticals, agrochemicals, and industrial applications due to their tunable solubility, volatility, and reactivity .
Properties
CAS No. |
10228-54-3 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
methyl 2-butoxyacetate |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-10-6-7(8)9-2/h3-6H2,1-2H3 |
InChI Key |
BKFQHFFZHGUTEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification and Transesterification Reactions
Esters like Methyl 2-butoxyacetate are typically synthesized via acid-catalyzed esterification or transesterification (exchange of alkoxy groups). Key findings from analogous systems include:
Table 1: Transesterification of Methyl Acetate with Butanol
Mechanistic Notes :
-
Transesterification proceeds via nucleophilic acyl substitution, where the alkoxide attacks the carbonyl carbon.
-
Equilibrium limitations necessitate separation steps (e.g., distillation) for high yields .
Pyrolysis and High-Temperature Decomposition
Butyl acetates decompose at elevated temperatures into smaller fragments. For example:
Table 2: Pyrolysis Pathways of Butyl Acetate Isomers
| Temperature Range | Major Products | Mechanism | Source |
|---|---|---|---|
| 800–1200 K | Acetic acid + butenes | Radical chain reactions dominate | |
| >1000 K | CO, CH₃, and small hydrocarbons | Cracking of ester backbone |
Kinetic Insights :
-
Rate constants for decomposition correlate with bond dissociation energies ( kcal/mol) .
-
Quantum mechanical calculations predict dominant pathways involving β-scission of the ester group .
Hydrolysis Reactions
Esters hydrolyze in acidic or basic media. While not explicitly studied for this compound, general trends apply:
Table 3: Hydrolysis of n-Butyl Acetate
| Medium | Conditions | Products | Notes | Source |
|---|---|---|---|---|
| Acidic | H₂SO₄, reflux | Acetic acid + butanol | Equilibrium favors reactants (Keq < 1) | |
| Basic | NaOH, aqueous | Acetate salt + butanol | Irreversible saponification |
Oxidation and Combustion
Butyl acetates exhibit combustion behavior similar to hydrocarbons:
Table 4: Combustion Characteristics
| Parameter | Value/Outcome | Source |
|---|---|---|
| Ignition delay time | Comparable to butenes at high temps | |
| CO formation | Matches laser-measured shock tube data |
Thermochemistry :
Spectroscopic Characterization
While specific to isopentyl acetate, NMR data highlight diagnostic signals for ester groups:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Methyl 2-butoxyacetate (hypothetical) with similar esters based on molecular features, solubility, and applications:
Key Observations :
- Substituent Effects: The butoxy group in this compound imparts higher hydrophobicity compared to methoxy or hydroxy analogs, likely reducing water solubility but enhancing compatibility with non-polar matrices .
- Molecular Weight: Larger substituents (e.g., butoxy vs.
Reactivity and Functional Diversity
- Methyl 2-(5-Methoxy-2-sulfamoylphenyl)acetate : This compound’s sulfamoyl and methoxy groups enable diverse reactivity in drug synthesis. In contrast, this compound’s aliphatic chain may favor esterification or transesterification reactions for polymer applications.
- Methyl 2-bromo-2-methoxyacetate : Bromine substitution enhances electrophilicity, enabling nucleophilic substitutions. The butoxy group in this compound lacks such reactivity but may improve stability in hydrophobic environments.
Research and Application Gaps
- Material Science : The butoxy group’s hydrophobicity could be leveraged in coatings or biodegradable plastics.
- Pharmaceuticals : As seen with Methyl 2-methoxyacetate , ester derivatives serve as intermediates; this compound might enhance drug lipophilicity for improved bioavailability.
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